molecular formula C13H9F2N5O2S B2994949 N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877629-88-4

N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2994949
CAS RN: 877629-88-4
M. Wt: 337.3
InChI Key: BPXMGWGPYSVWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H9F2N5O2S and its molecular weight is 337.3. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging and PET Tracers

One significant application of pyrazolo[1,5-a]pyrimidines, closely related to our compound of interest, is in the development of ligands for the translocator protein 18 kDa (TSPO). These compounds have been synthesized and evaluated for their potential to bind to TSPO, which is recognized as an early biomarker of neuroinflammatory processes. Derivatives displaying subnanomolar affinity for TSPO have been explored, with two compounds radiolabeled with fluorine-18 for in vitro autoradiography and PET imaging on rodent models of neuroinflammation. This research highlights the compound's potential as an in vivo PET-radiotracer for neuroinflammation, demonstrating significant brain uptake and localization in neuroinflammatory lesions (Damont et al., 2015).

Antimicrobial Activity

Another research avenue explores the antimicrobial properties of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin moiety. These compounds have been synthesized and evaluated as antimicrobial agents, showcasing the versatility of this chemical structure in developing new therapeutic agents against microbial infections (Bondock et al., 2008).

Antitumor Applications

A study on pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential antitumor activities, particularly against human breast adenocarcinoma cell lines. Among the synthesized derivatives, one compound was identified as the most active, indicating the promise of these compounds in cancer therapy (El-Morsy et al., 2017).

Synthesis of Heterocycles

Research on the synthesis of heterocycles with activated nitriles has led to the creation of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine. These compounds demonstrate the compound's application in the synthesis of polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene, indicating its versatility in chemical synthesis and potential applications in material science and medicinal chemistry (Elian et al., 2014).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5O2S/c14-6-1-2-9(8(15)3-6)17-10(21)5-23-13-18-11-7(4-16-20-11)12(22)19-13/h1-4H,5H2,(H,17,21)(H2,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXMGWGPYSVWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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